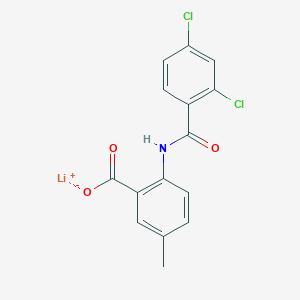
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-methylbenzoic acid in the presence of a base such as lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,4-dichlorobenzoyl chloride} + \text{5-methylbenzoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido and methylbenzoate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzamide: Shares the 2,4-dichlorobenzamido group but lacks the lithium and methylbenzoate components.
5-Methylbenzoic Acid: Contains the methylbenzoate group but does not have the 2,4-dichlorobenzamido group or lithium.
Lithium Benzoate: Contains lithium and benzoate but lacks the 2,4-dichlorobenzamido and methyl groups.
Uniqueness
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H10Cl2LiNO3 |
|---|---|
Molekulargewicht |
330.1 g/mol |
IUPAC-Name |
lithium;2-[(2,4-dichlorobenzoyl)amino]-5-methylbenzoate |
InChI |
InChI=1S/C15H11Cl2NO3.Li/c1-8-2-5-13(11(6-8)15(20)21)18-14(19)10-4-3-9(16)7-12(10)17;/h2-7H,1H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
KJPAOLSDJMILOX-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid](/img/structure/B15308984.png)
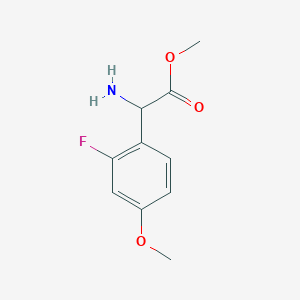
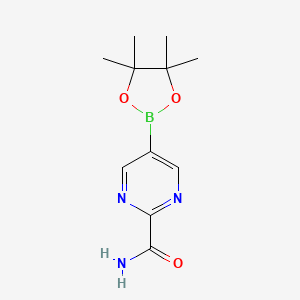
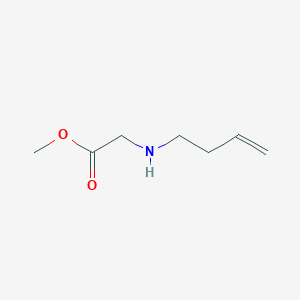

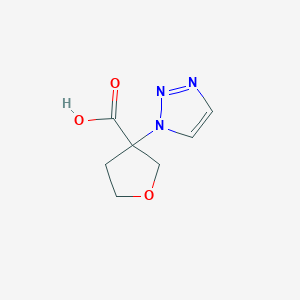

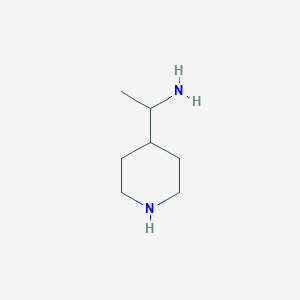
![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)

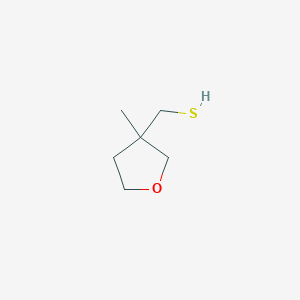
![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)
